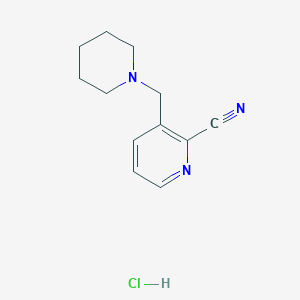

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride

CAS No.: 1354963-46-4

Cat. No.: VC3390680

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354963-46-4 |

|---|---|

| Molecular Formula | C12H16ClN3 |

| Molecular Weight | 237.73 g/mol |

| IUPAC Name | 3-(piperidin-1-ylmethyl)pyridine-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H |

| Standard InChI Key | JBYHVIQXMLPIOZ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl |

| Canonical SMILES | C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is structurally related to several pyridine derivatives documented in the literature. The compound features a pyridine core with a carbonitrile (cyano) group at position 2 and a piperidin-1-ylmethyl substituent at position 3. The hydrochloride salt formation provides enhanced solubility properties compared to the free base. The compound shares structural similarities with 2-(piperidin-1-ylmethyl)pyridine-3-carbonitrile, which has a molecular weight of 201.27 g/mol in its free base form, though with different positioning of functional groups .

Molecular Descriptors

Based on structurally similar compounds, the following molecular descriptors can be inferred:

The structural features of this compound would likely allow for several potential pharmacophore binding interactions, including the basic nitrogen of the piperidine ring, the cyano group as a hydrogen bond acceptor, and the aromatic pyridine ring for π-π interactions.

Spectroscopic Characterization

Identification Parameters

The expected analytical parameters for this compound would include:

-

Characteristic CN stretching in FTIR (~2210 cm⁻¹)

-

Distinctive pyridine and piperidine proton signals in ¹H NMR

-

Mass spectral analysis would likely show a molecular ion peak corresponding to the free base (expected m/z ~201)

Synthetic Approaches

Synthetic Considerations

The synthesis of nicotinonitrile derivatives often requires careful control of reaction conditions. For example, research on related compounds has demonstrated that reaction with phosphorus pentasulfide in dry toluene can be used to produce thioxo-pyridine-3-carbonitrile derivatives . Similar methodologies might be applicable for the target compound with appropriate modifications.

| Structural Feature | Potential Biological Significance |

|---|---|

| Cyano group at C-2 | Hydrogen bond acceptor, enhances kinase binding |

| Piperidine ring | Provides basicity, improves cell permeability |

| Pyridine core | Offers rigidity and potential for π-stacking |

| Methylene linker | Provides conformational flexibility |

Research Applications

Use as Chemical Probe

The compound's structural features suggest potential utility as a chemical probe for investigating protein-ligand interactions, particularly in kinase research. Related cyanopyridines have been used to explore structure-activity relationships in developing targeted kinase inhibitors .

Comparison with Related Compounds

Structural Analogs

The table below compares 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride with structurally related compounds:

Pharmacophore Comparison

The positional arrangement of functional groups in 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride creates a unique pharmacophore pattern that distinguishes it from similar compounds. The 2-cyano-3-substituted pyridine arrangement could potentially confer specific binding characteristics different from those observed in 3-cyano-2-substituted analogs.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile would be expected to exhibit enhanced aqueous solubility compared to its free base form. This property is advantageous for biological testing and pharmaceutical formulation. The salt form may also provide improved stability against oxidation and hydrolysis.

Drug-Like Properties

Based on its structural features, the compound would likely adhere to several of Lipinski's Rule of Five criteria for drug-likeness:

-

Molecular weight below 500 Da

-

Moderate lipophilicity (estimated XLogP3 ~1.5)

-

Hydrogen bond acceptors ≤ 10

-

Hydrogen bond donors ≤ 5

These properties suggest potential for oral bioavailability, an important consideration for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume